One promising area of research for SbI3 is in optoelectronics, the field that deals with the interaction of light and electronic materials. Here's why it's interesting:
Beyond optoelectronics, SbI3 finds applications as a reagent or catalyst in various organic transformations:
SbI3 is the only well-characterized binary iodide of antimony []. It exists naturally in the rare mineral iodstibianite []. This compound holds significance in various research areas, including:
The structure of SbI3 depends on its phase. In the gaseous state, SbI3 adopts a pyramidal molecular structure with three iodine atoms bonded to a central antimony atom, following VSEPR theory []. However, the solid-state structure is more complex. Here, the antimony atom is surrounded by an octahedron of six iodide ligands, with three being closer and the remaining three slightly farther []. This distorted octahedral arrangement is attributed to the influence of the lone pair electrons on the antimony atom [].
Several chemical reactions involving SbI3 are relevant to scientific research:
SbI3 can be synthesized by reacting elemental antimony with iodine:
2 Sb (s) + 3 I2 (g) → 2 SbI3 (s) ΔH < 0 (exothermic)
SbI3 decomposes upon exposure to light:
2 SbI3 (s) + light → 2 SbI (g) + I2 (g)
SbI3 acts as a Lewis acid, accepting electron pairs from Lewis bases.
These reactions highlight the diverse chemical behavior of SbI3.
These reactions highlight its reactivity with halogens and acids, as well as its stability under specific conditions.
Antimony(III) iodide can be synthesized using several methods:
These methods emphasize the importance of purity in reactants and controlled conditions to achieve high yields of antimony(III) iodide.
Antimony(III) iodide has several applications:
Studies have explored the interactions of antimony(III) iodide with various chemical species. Notably, its reactions with amine hydriodides have led to the formation of complex compounds, which are valuable in synthetic organic chemistry. These interactions often require careful control of stoichiometry and reaction conditions to yield desired products .
Antimony(III) iodide shares similarities with other halides of antimony and related compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Oxidation State | Unique Features |
---|---|---|---|
Antimony(III) iodide | SbI | +3 | Only binary iodide of antimony; octahedral structure |
Antimony(III) chloride | SbCl | +3 | White solid; reacts vigorously with water |
Antimony(III) bromide | SbBr | +3 | Similar structure to SbI; less studied |
Bismuth(III) iodide | BiI | +3 | All Bi—I distances equal; different metal |
Antimony(III) iodide's unique ruby-red color and specific structural characteristics set it apart from other similar compounds, making it an interesting subject for further research in both chemistry and materials science .
Antimony(III) iodide is systematically named triiodostibane, reflecting its composition of one antimony atom bonded to three iodine atoms. Its molecular formula, SbI₃, corresponds to a molar mass of 502.47 g/mol. The compound’s IUPAC name emphasizes its +3 oxidation state, consistent with antimony’s common valency in halide compounds.
SbI₃ exhibits distinct structural characteristics depending on its phase:
Key physical properties include:
Property | Value | Source Citations |
---|---|---|
Melting point | 170°C | |
Boiling point | 401°C | |
Density | 4.92 g/cm³ | |
Solubility | Slightly soluble in acetone, ethanol | |
Crystal system | Trigonal (solid state) |
The compound’s SMILES notation (Sb(I)I) and InChIKey (KWQLUUQBTAXYCB-UHFFFAOYSA-K) further delineate its atomic connectivity.
Antimony compounds have been utilized since antiquity, with stibnite (Sb₂S₃) employed in Egyptian cosmetics and medieval alchemy. However, SbI₃’s isolation as a pure compound emerged later, facilitated by advancements in halogen chemistry. Early syntheses involved direct reactions between antimony and iodine, as documented in 19th-century metallurgical texts.
A pivotal development occurred in the 20th century, when SbI₃ gained prominence in materials science. For example, its role as a dopant in bismuth telluride (Bi₂Te₃) thermoelectrics was first reported in 2000, enhancing thermoelectric efficiency by modulating carrier concentration. This application underscored SbI₃’s potential in energy conversion technologies.
SbI₃ functions as a Lewis acid, capable of accepting electron pairs in non-aqueous solvents. This property enables its participation in acid-base reactions, such as adduct formation with Lewis bases like pyridine. For instance:
$$
\text{SbI}3 + 3\text{C}5\text{H}5\text{N} \rightarrow [\text{SbI}3(\text{C}5\text{H}5\text{N})_3]
$$
Such reactivity is exploited in synthesizing coordination complexes for catalytic applications.
SbI₃’s narrow bandgap (~1.8 eV) and high carrier mobility make it suitable for thin-film semiconductors. Recent studies highlight its use in:
Doping Bi₂Te₂.₈₅Se₀.₁₅ with 0.1 wt% SbI₃ enhances its thermoelectric figure of merit (ZT) from 2.35×10⁻³/K to 2.62×10⁻³/K, attributed to optimized carrier concentration and reduced lattice thermal conductivity.
SbI₃ serves as a precursor for:
The structural characteristics of antimony(III) iodide demonstrate significant phase-dependent variations that fundamentally alter the coordination environment of the antimony center [1] [7]. These variations represent a classic example of how molecular geometry adapts to different environmental conditions, with implications for the compound's chemical reactivity and physical properties.
In the solid state, antimony(III) iodide adopts a trigonal crystal system with space group R-3 (No. 148) [6] [7] [31]. The crystallographic parameters reveal lattice constants of a = b = 7.48 Å and c = 20.9 Å, with angles α = β = 90° and γ = 120°, resulting in a unit cell volume of 1012.7 ų [31]. The structure contains two formula units per unit cell, with antimony atoms occupying 6c positions and iodine atoms positioned at 18f Wyckoff sites [6] [7].
The trigonal symmetry manifests through the arrangement of antimony centers within distorted octahedral coordination environments [1] [7]. Each antimony atom is surrounded by six iodide ligands arranged in an octahedral geometry, though with significant distortion from ideal octahedral symmetry [1] [24]. The solid-state structure features antimony centers that deviate from the molecular pyramidal geometry observed in the gas phase, adopting instead a coordination number of six [1] [7].
The crystalline lattice exhibits a density of 4.92 g/cm³ at 25°C, reflecting the close packing of the heavy iodide anions around the antimony centers [2] [33]. The melting point ranges from 168-170°C, indicating moderate thermal stability of the crystalline lattice [5] [33]. The trigonal crystal structure contributes to the compound's characteristic ruby-red appearance and optical properties [9] [14].
The gaseous phase of antimony(III) iodide presents a dramatically different structural arrangement compared to the solid state [1] [18]. In the gas phase, SbI₃ adopts a molecular pyramidal geometry with C₃ symmetry, consistent with predictions from valence shell electron pair repulsion theory [1] [18] [19]. This pyramidal structure results from the presence of a stereochemically active lone pair of electrons on the antimony center.
Precise structural parameters have been determined through combined electron diffraction and vibrational spectroscopic studies [18]. The Sb-I bond length in the gas phase measures 2.721 ± 0.005 Å, while the I-Sb-I bond angle is 99.0 ± 0.3° [18]. These parameters indicate a compressed pyramidal geometry relative to tetrahedral angles, reflecting the influence of the lone pair on molecular geometry.
The vibrational spectroscopic analysis reveals three observable normal modes of vibration: ν₂ = 74.4 cm⁻¹, ν₃ = 193.6 cm⁻¹, and ν₄ = 54.6 cm⁻¹ [18]. These vibrational frequencies provide insight into the bonding strength and molecular dynamics in the gaseous state. The pyramidal molecular structure exhibits significant dipole moment properties, with a measured value of 1.58 Debye [14].
The bonding characteristics of antimony(III) iodide demonstrate complex interactions that vary significantly between phases and coordination environments [1] [7] [24]. The antimony-iodine interactions represent a combination of covalent and ionic character, with the precise nature dependent on the local coordination geometry and electronic environment.
In the solid state, the antimony center exhibits distorted octahedral coordination with six iodide ligands at varying distances [1] [7]. The Materials Project database indicates that Sb³⁺ is bonded to six equivalent I⁻ atoms, forming edge-sharing SbI₆ octahedra [7]. The bond distances fall into two distinct categories: three shorter Sb-I bonds at 3.03 Å and three longer Sb-I bonds at 3.09 Å [7]. This distortion from ideal octahedral geometry reflects the influence of the stereochemically active lone pair on antimony.
The iodide ligands in the solid state adopt an L-shaped geometry, with each I⁻ ion bonded to two equivalent Sb³⁺ atoms [7]. This bridging arrangement contributes to the extended three-dimensional network structure observed in the crystalline phase. The variation in bond lengths suggests different degrees of covalent character within the coordination sphere, with shorter bonds exhibiting greater covalent character.
Recent studies on antimony(III) iodide complexes reveal the presence of additional weak interactions beyond the primary coordination sphere [8] [24]. Analysis of electrostatic potentials and orbital interactions indicates the formation of pnictogen bonds, where antimony centers can form additional Sb···I contacts shorter than the sum of van der Waals radii [8]. These secondary interactions adopt nearly linear I-Sb···I arrangements with angles close to 180°, representing the first reported examples of triple pnictogen bonding in SbI₃ systems [8].
The electronic structure analysis reveals that antimony s orbitals remain stereochemically inactive in coordination complexes, with bonding primarily involving antimony p orbitals interacting with iodine s and p orbitals [24]. The bridging halide atoms retain largely unhybridized character, maintaining greater than 70% s character and greater than 90% p character [24]. This electronic configuration contributes to the compound's unique bonding properties and reactivity patterns.
Antimony(III) iodide exhibits a distinctive layered two-dimensional architecture that fundamentally influences its physical and chemical properties [6] [7]. The crystal structure consists of three SbI₃ sheets oriented in the (0, 0, 1) direction, creating a layered arrangement with significant implications for cleavage properties and anisotropic behavior [7].
The layered structure features three-layered stacks with the sequence I-Sb-I, where antimony atoms occupy positions between iodine layers [6]. The interlayer interactions are dominated by weak van der Waals forces, resulting in relatively easy cleavage planes perpendicular to the c-axis [6]. This structural arrangement classifies antimony(III) iodide as a layered semiconductor with distinct optical anisotropy properties [6].
The van der Waals interactions between layers play a crucial role in determining the compound's mechanical and thermal properties [6]. The weakness of these interlayer forces contributes to the compound's tendency toward sublimation, which becomes noticeable at temperatures as low as 100°C [14]. The layered architecture also influences the compound's electrical properties, contributing to its high resistivity and wide band gap characteristics [6].
The two-dimensional nature of the structure has significant implications for potential applications in materials science [6]. The layered arrangement facilitates easy exfoliation and potential formation of thin films, similar to other layered materials like graphite and transition metal dichalcogenides. The van der Waals interactions provide sufficient interlayer cohesion while allowing for mechanical separation of individual layers under appropriate conditions.
Studies of the elastic properties reveal that the layered structure exhibits significant anisotropy, with calculated anisotropy factors indicating stronger directional dependence in mechanical properties [6]. The Debye temperature has been calculated at 197 K for the trigonal phase, reflecting the influence of the layered structure on phonon properties and thermal behavior [6].
Property | Value | Phase/Condition |
---|---|---|
Molecular formula | SbI₃ | All phases |
Molecular weight (g/mol) | 502.473 | Standard conditions |
Crystal system | Trigonal | Solid state |
Space group | R-3 (No. 148) | Solid state |
Lattice parameters | a = b = 7.48 Å, c = 20.9 Å | Room temperature |
Cell volume (ų) | 1012.7 | Room temperature |
Density (g/cm³) | 4.92 | 25°C |
Gas phase Sb-I bond length (Å) | 2.721 ± 0.005 | Gas phase |
Gas phase I-Sb-I angle (°) | 99.0 ± 0.3 | Gas phase |
Solid state Sb-I distances (Å) | 3.03 (short), 3.09 (long) | Solid state |
Coordination geometry | Octahedral (distorted) | Solid state |
Coordination number | 6 | Solid state |
Irritant;Environmental Hazard